molecular formula C20H12CuN2O4 B8749110 Copper quinolinate

Copper quinolinate

Cat. No.: B8749110
M. Wt: 407.9 g/mol
InChI Key: JLOULEJYJNBUMX-UHFFFAOYSA-L
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Description

For clarity, this article focuses on quinolinate and its comparison to structurally or functionally analogous compounds.

Quinolinate (quinolinic acid, C₇H₅NO₄) is a critical metabolite in the kynurenine pathway of tryptophan catabolism, serving as a precursor for nicotinamide adenine dinucleotide (NAD⁺) synthesis . It exhibits dual roles:

  • Essential Function: Quinolinate is converted to NAD⁺ via quinolinate phosphoribosyltransferase (QPRT), supporting cellular energy metabolism, DNA repair (via PARP enzymes), and sirtuin activity .
  • Neurotoxicity: Excess quinolinate acts as an N-methyl-D-aspartate (NMDA) receptor agonist, causing excitotoxicity linked to neurodegenerative disorders like Huntington’s disease and HIV-associated neurocognitive impairment .

During inflammation or infection, immune cells (e.g., macrophages, microglia) upregulate quinolinate production, balancing NAD⁺ demands and immunomodulation . Its intracellular accumulation is detectable via specialized immunohistochemistry .

Scientific Research Applications

Medical Applications

Neuroprotective Effects
Research has demonstrated that copper can mitigate the neurotoxic effects of quinolinic acid, a compound associated with neurodegenerative diseases. A study showed that administering copper sulfate to rats prior to quinolinic acid exposure significantly reduced neurotoxicity, as evidenced by improved behavioral outcomes and decreased oxidative stress markers in the striatum . The protective mechanism is attributed to copper's role in enhancing antioxidant systems and modulating excitatory neurotransmission.

Oxidative Stress Modulation
Copper's ability to inhibit the production of reactive oxygen species in the presence of quinolinic acid suggests its potential therapeutic role in conditions characterized by oxidative stress. The interaction between copper and quinolinic acid highlights the importance of trace elements in neuroprotection and warrants further exploration into copper-based therapies for neurological disorders .

Agricultural Applications

Fungicidal Properties
Copper 8-hydroxyquinolinate is recognized for its fungicidal properties, making it a valuable agent in agricultural disinfectants. It effectively suppresses various pathogens, including those responsible for apple ring rot and other plant diseases. The compound operates by inhibiting key metabolic enzymes in fungi, thereby preventing their growth and proliferation .

Case Study: Agricultural Bactericide
In practical applications, formulations containing copper 8-hydroxyquinolinate have been developed for use as agricultural bactericides. These formulations have shown significant efficacy against sapstain and decay in wood products, demonstrating their utility in preserving agricultural materials . A specific formulation tested included copper 8-hydroxyquinolinate combined with other agents like sodium methylene bis-naphthalene sulfonate, which enhanced its antimicrobial efficacy.

Industrial Applications

Materials Preservation
Copper 8-hydroxyquinolinate is utilized as a materials preservative in various industries, including textiles and paper products. Its antimicrobial properties help control mold and mildew on surfaces such as military textiles and industrial fabrics . The compound's stability and effectiveness against fungal decay make it an essential component in preserving the integrity of these materials.

Application AreaSpecific Use CaseEfficacy/Outcome
MedicalNeuroprotection against quinolinic acid toxicityReduced neurotoxicity and oxidative stress
AgricultureFungicide for plant diseasesEffective suppression of pathogens
IndustrialPreservative for textiles and paper productsControl of mold/mildew; enhanced material longevity

Environmental Considerations

While copper 8-hydroxyquinolinate serves beneficial roles in various applications, its environmental impact must be considered. Studies indicate that it may pose risks to aquatic organisms if used excessively or improperly managed. Regulatory assessments have been conducted to evaluate its ecotoxicity, particularly concerning freshwater ecosystems .

Chemical Reactions Analysis

Key Parameters:

ParameterOptimal RangeImpact on Yield/Product TypeSource
H₂SO₄:Quinoline ratio >1:1Ensures complete oxidation; avoids side reactions
Temperature 55–75°CBelow 55°C: Slow reaction; Above 75°C: Uncontrolled exotherm
Pressure <400 mmHgFacilitates temperature control and higher yields (up to 74.7%)
CuSO₄:Quinoline ratio ≤0.5 (for 2:1 complex) >0.5 (for 1:1 complex)Determines stoichiometry of final product

Example :

  • A 70°C reaction with 150–400 mmHg pressure yielded 66–74.7% 2:1 this compound (Cu(C₉H₆NO)₂) after 4 hours .

Decomposition and Stability

This compound decomposes under specific conditions, releasing copper ions and organic ligands:
Cu(C₉H₆NO)2Cu2++2C₉H₆NO\text{Cu(C₉H₆NO)}_2 \rightarrow \text{Cu}^{2+} + 2\text{C₉H₆NO}^-

Stability Characteristics:

PropertyValue/BehaviorConditionsSource
Thermal stability Decomposes at 240°CExothermic decomposition in air
Hydrolytic stability Stable in neutral pH (4–9)No reaction with water
Oxidative stability Resists hydroxyl radical attackConfirmed via ESI–MS

Critical Insight :

  • The chelated structure stabilizes copper ions, reducing redox activity until decomposition .

Redox Behavior and Metal Interactions

This compound modulates metal-catalyzed reactive oxygen species (ROS) production:

Effects on Fenton Chemistry:

Metal CatalystEffect of this compoundROS Suppression EfficiencySource
Iron (Fe) Partial antioxidant effectModerate (~30% reduction)
Copper (Cu) Strong antioxidant effectHigh (~70% reduction)

Mechanism :

  • Forms stable coordination complexes with Fe²⁺/Cu²⁺, limiting their participation in Fenton reactions .

  • Confirmed via nano-ESI–MS:

    • Fe²⁺ complex : [Fe(QUIN)₂(H₂O)₂]²⁺

    • Cu²⁺ complex : [Cu(QUIN)(H₂O)₂]²⁺

Neurotoxicity Modulation:

  • Quinolinic acid (a structural analog) increases striatal copper levels by 152% in rats via NMDA receptor activation .

  • This compound’s chelation properties may mitigate this by sequestering free Cu²⁺ .

Key Data :

ParameterControl RatsQUIN-Treated RatsChangeSource
Striatal Cu (μg/g)7.44 ± 1.1518.74 ± 2.05+152%
Striatal Mn (μg/g)0.22 ± 0.020.30 ± 0.02+35%

Degradation Pathways:

PathwayProductsHalf-life (DT₅₀)Source
Microbial degradation Cu²⁺ + 8-hydroxyquinoline1.74 days
Photolysis Not significantN/A
Hydrolysis Stable in neutral/basic conditions>30 days

Regulatory Note :

  • The EPA classifies this compound as an environmentally hazardous substance due to copper persistence .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Copper quinolinate, and how is its purity validated?

this compound is synthesized via chelation reactions between quinolinic acid and copper salts (e.g., CuSO₄). Key steps include pH optimization (~6.5–7.0) to stabilize the complex and purification through recrystallization. Characterization involves:

  • Spectroscopic Analysis : UV-Vis spectroscopy (λ~250–300 nm for quinolinate ligands) and FTIR (to confirm Cu-N/O bonding via shifts in carboxylate stretches) .
  • Elemental Analysis : Quantifying Cu²⁺ content via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
  • Purity Assessment : HPLC with reverse-phase columns (C18) using acetonitrile/water mobile phases to detect impurities (<1% threshold) .

Q. Which analytical techniques are critical for assessing this compound’s stability in vitro?

Stability studies require:

  • Thermogravimetric Analysis (TGA) : To evaluate thermal decomposition profiles (e.g., weight loss at 150–300°C indicates ligand dissociation).
  • Solution Stability : Monitor pH-dependent dissociation using UV-Vis spectroscopy over 24–72 hours in buffers (e.g., PBS, pH 7.4) .
  • Mass Spectrometry (MS) : Detect degradation products via electrospray ionization (ESI-MS) in positive ion mode .

Q. What standard pharmacological assays are used to evaluate this compound’s bioactivity?

  • Dose-Response Curves : In vitro neuroactivity assessed via depolarization assays in rodent brain slices (e.g., EC₅₀ calculation for excitatory responses) .
  • Receptor Antagonism Studies : Co-application with antagonists (e.g., APV for NMDA receptors) to quantify IC₅₀ values using Schild regression analysis .
  • Cell Viability Assays : MTT or LDH assays in neuronal cell lines to distinguish neuroprotective vs. neurotoxic effects .

Q. How is this compound’s solubility profile determined for biological studies?

  • Solvent Screening : Test solubility in DMSO, PBS, and cell culture media (e.g., DMEM) via serial dilution and turbidity measurements.
  • Critical Micelle Concentration (CMC) : Use dynamic light scattering (DLS) to detect aggregation thresholds in aqueous solutions .

Q. What are the best practices for replicating in vivo studies on this compound’s effects?

  • Dosing Protocols : Intraperitoneal or intravenous administration with pharmacokinetic profiling (t₁/₂, Cmax) via blood sampling and LC-MS .
  • Control Groups : Include vehicle controls and comparator compounds (e.g., zinc quinolinate) to isolate copper-specific effects .

Advanced Research Questions

Q. How can contradictions in this compound’s neuroprotective vs. neurotoxic effects be resolved?

Contradictions often arise from concentration-dependent effects or model-specific variables. Methodological strategies include:

  • Dose-Range Optimization : Conduct full dose-response curves (10⁻⁶–10⁻³ M) in primary neurons vs. immortalized cell lines to identify toxicity thresholds .
  • Oxidative Stress Markers : Measure ROS levels (e.g., via DCFDA fluorescence) and antioxidant enzyme activity (SOD, catalase) to link toxicity to redox imbalance .
  • In Vivo/In Vitro Correlation : Compare results across zebrafish models (for rapid neurobehavioral screening) and murine glioblastoma xenografts .

Q. What experimental designs are optimal for studying this compound’s interactions with NMDA receptors?

  • Electrophysiological Recordings : Patch-clamp assays in hippocampal slices to measure postsynaptic currents (EPSCs) modulated by this compound .
  • Schild Analysis : Quantify antagonism potency (pA₂ values) using regression slopes of log(dose-ratio−1) vs. log[antagonist] (see Table 2 in ).
  • Radioligand Binding Assays : Competitive displacement studies with [³H]MK-801 to assess receptor affinity .

Q. How can researchers address variability in this compound’s bioavailability across disease models?

  • Pharmacokinetic Modeling : Use compartmental models to predict tissue-specific distribution (e.g., brain-to-plasma ratios) in glioblastoma vs. neurodegenerative models .
  • Blood-Brain Barrier (BBB) Penetration : Assess permeability via in vitro BBB co-cultures (endothelial cells/astrocytes) and in situ perfusion techniques .

Q. What methodologies enable comparative studies of this compound with other metal-quinolinate complexes?

  • X-ray Crystallography : Resolve structural differences (e.g., Cu²⁺ vs. Zn²⁺ coordination geometry) .
  • Computational Chemistry : Density functional theory (DFT) to compare ligand-binding energies and redox potentials .
  • Biological Activity Screening : Parallel assays for antioxidant capacity (FRAP) and chelating activity (ferrozine assay) .

Q. How can long-term stability studies of this compound in biological matrices be designed?

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months and analyze degradation via LC-MS/MS .
  • Metal Leaching Assays : Track free Cu²⁺ release in simulated physiological fluids (e.g., artificial cerebrospinal fluid) using ion-selective electrodes .

Q. Key Considerations for Data Interpretation

  • Contradictory Findings : Always cross-validate results using orthogonal methods (e.g., combine electrophysiology with molecular docking studies) .
  • Statistical Rigor : Use geometric means and 95% confidence intervals for dose-response data (see Table 1 in ).
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in supplementary materials .

Comparison with Similar Compounds

Quinolinate shares functional and structural similarities with metabolites, synthetic derivatives, and enzyme targets in the kynurenine pathway. Key comparisons include:

Table 1: Structural and Functional Comparison of Quinolinate and Analogous Compounds

Compound Structure/Class Biological Role Key Interactions/Effects References
Quinolinate Dicarboxylic acid derivative - NAD⁺ precursor
- NMDA receptor agonist (neurotoxic)
- Binds NMDA receptors (EC₅₀ ~60x weaker than NMDA in cortical neurons)
- Induces neuronal death via excitotoxicity
Kynurenic Acid Kynurenine pathway metabolite - NMDA receptor antagonist (neuroprotective)
- Aryl hydrocarbon receptor (AHR) ligand
- Competes with quinolinate at NMDA sites
- Reduces neurotoxicity and modulates immune responses
BZQuinis Boron-containing quinolinate analog - Selective iGluR/mGluR modulation - Designed for glutamate receptor specificity; structural similarity to quinolinate but distinct receptor binding
Phthalate Quinolinate analog - QPRT substrate mimic - Used in crystallography to study QPRT’s catalytic mechanism; lacks biological activity
ACMSD Inhibitors Small molecules - Block α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) - Prevent quinolinate accumulation by diverting ACMS to benign pathways

Key Findings from Comparative Studies

Quinolinate vs. Kynurenic Acid Opposing Effects on NMDA Receptors: Quinolinate activates NMDA receptors (EC₅₀ ~60x weaker than NMDA), while kynurenic acid antagonizes them, offering neuroprotection . Metabolic Competition: High kynurenine doses saturate kynurenine aminotransferases, increasing kynurenic acid production and reducing quinolinate-driven NAD⁺ synthesis .

Quinolinate vs. BZQuinis Receptor Selectivity: BZQuinis, a boron-containing derivative, retains quinolinate’s core structure but targets distinct glutamate receptors (e.g., mGluRs), suggesting engineered selectivity for therapeutic applications .

Enzyme Interactions QPRT: Quinolinate’s conversion to NAD⁺ requires QPRT, which also accepts phosphorothioate analogs of phosphoribosyl pyrophosphate (PRPP) as substrates . ACMSD: Inhibition of ACMSD elevates quinolinate levels, linking it to neurodegenerative pathologies .

Table 2: Pharmacological and Toxicological Profiles

Parameter Quinolinate Kynurenic Acid BZQuinis
Neurotoxicity High (NMDA agonism) None (NMDA antagonism) Under investigation
NAD⁺ Contribution Major precursor in immune cells Negligible None
Immune Role Upregulated during inflammation Immunomodulatory (via AHR) Not reported
Therapeutic Potential Limited (toxicity concerns) Neuroprotection, epilepsy Glutamate receptor modulation

Properties

Molecular Formula

C20H12CuN2O4

Molecular Weight

407.9 g/mol

IUPAC Name

copper;quinoline-2-carboxylate

InChI

InChI=1S/2C10H7NO2.Cu/c2*12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h2*1-6H,(H,12,13);/q;;+2/p-2

InChI Key

JLOULEJYJNBUMX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Cu+2]

Origin of Product

United States

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